1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester
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Overview
Description
2-Methyl-3,4-dihydroisoquinoline-1,2-dicarboxylic acid ester ) is a heterocyclic compound with interesting pharmaceutical and biological activities. Its chemical structure consists of an isoquinoline core with two carboxylic acid groups. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes::
Pictet–Spengler Reaction: This classic method involves the condensation of an aromatic aldehyde (such as 2-methylbenzaldehyde) with an amine (such as aniline) in the presence of an acid catalyst. The resulting imine cyclizes to form the isoquinoline ring. Subsequent esterification yields the target compound.
Reductive Amination: Starting from 2-methylquinoline, reductive amination with an aldehyde or ketone followed by esterification can lead to the desired compound.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Chemical Reactions Analysis
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Reduction of the double bond in the dihydroisoquinoline ring can yield the fully saturated isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups.
Common Reagents: Reagents like hydrogen peroxide, reducing agents (e.g., sodium borohydride), and acid catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
1,2(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-methyl ester finds applications in:
Medicine: Its derivatives may exhibit antifungal, antibacterial, or antiviral properties.
Chemistry: It serves as a building block for more complex heterocycles.
Industry: It could be used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound may vary depending on its specific derivatives. it likely interacts with molecular targets or pathways relevant to its biological activities.
Properties
CAS No. |
110599-67-2 |
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Molecular Formula |
C12H12NO4- |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
2-methoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-17-12(16)13-7-6-8-4-2-3-5-9(8)10(13)11(14)15/h2-5,10H,6-7H2,1H3,(H,14,15)/p-1 |
InChI Key |
KZFWIMQCWWZZAQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)[O-] |
Origin of Product |
United States |
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